molecular formula C17H15IN2O3 B4929607 1-(4-Iodophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

1-(4-Iodophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B4929607
M. Wt: 422.22 g/mol
InChI Key: YYOWJLNAEPMGTL-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with an iodophenyl group and a methoxyphenylamino group, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-(4-iodophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN2O3/c1-23-14-8-4-12(5-9-14)19-15-10-16(21)20(17(15)22)13-6-2-11(18)3-7-13/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOWJLNAEPMGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: This step often involves the iodination of an aromatic ring using reagents such as iodine and an oxidizing agent.

    Attachment of the Methoxyphenylamino Group: This can be done through nucleophilic substitution reactions where the amino group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Iodophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione
  • 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Uniqueness

1-(4-Iodophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding affinity in certain chemical and biological contexts. This makes it a valuable compound for specific applications where other halogenated analogs may not be as effective.

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